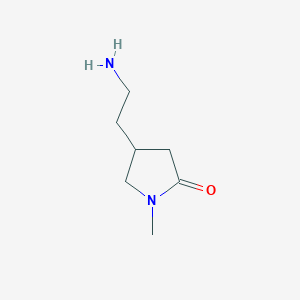

4-(2-Aminoethyl)-1-methylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Stereochemistry and Pharmacology

Stereochemistry of Phenylpiracetam and its Methyl Derivative : Research on phenylpiracetam and its methyl derivative, focusing on the design, synthesis, and biological activity exploration, demonstrates the importance of stereochemistry in enhancing the pharmacological profile of pyrrolidin-2-one derivatives. The studies underline the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, highlighting the critical role of stereochemistry in developing effective central nervous system agents (Veinberg et al., 2015).

Chemical and Physicochemical Studies

The Spin Label Amino Acid TOAC : The review of TOAC, a spin label probe incorporated in peptides, underscores its utility in analyzing peptide backbone dynamics and secondary structure. The application of TOAC in EPR spectroscopy and other techniques such as X-ray crystallography and NMR illustrates its value in studying peptide-protein and peptide-nucleic acid interactions, suggesting a growing role for this unnatural amino acid in future research (Schreier et al., 2012).

Biochemical Applications

Polypyrrole-Based Conducting Polymers : The review on polypyrrole (PPy) and its biomedical applications highlights its potential as a tissue/cell support substrate. Due to its electronic properties and compatibility with biological macromolecules, PPy-based conducting polymers are explored for their role in biosensors and as a new generation of biomaterials (Ateh et al., 2006).

Toxicology and Environmental Science

Toxicity of Aminoxyl Radicals : A critical evaluation of the toxicity of aminoxyl radicals provides insights into their low toxicity and non-mutagenic nature, contributing to the understanding of their safety profile in various applications. This evaluation includes in vitro assessments and discussions on their implications for human health and environmental impact (Sosnovsky, 1992).

Agricultural and Industrial Applications

Protein-Derived Amino Acids as Feedstock : The review discusses the potential of amino acids derived from agricultural byproducts as feedstock for bio-based chemical production. It emphasizes the importance of finding cost-effective methods for amino acid isolation to support the sustainable production of chemicals like N-methylpyrrolidone (Lammens et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound “4-(2-Aminoethyl)-1-methylpyrrolidin-2-one” is also known as Dopamine . Dopamine is a major neurotransmitter in the brain and plays several key roles in various cellular processes . It primarily targets the Dopamine D4 receptor and Carbonic anhydrase 2 .

Mode of Action

Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Biochemical Pathways

Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first, rate-limiting, reaction involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .

Pharmacokinetics

It is known that dopamine is metabolized in the liver into at least 11 products, all of which are pharmacologically inactive .

Result of Action

Dopamine plays a crucial role in regulating movement, motivation, reward, learning, and memory, and endocrine regulation .

Action Environment

The action of Dopamine can be influenced by various environmental factors. For instance, the presence of calcium ions contributes to its stability . Additionally, conditions such as pH and temperature can affect the activity of Dopamine .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-5-6(2-3-8)4-7(9)10/h6H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLLUFHNGXNSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-1-methylpyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)

![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)

![2-[(3-Methoxy-2-naphthoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2764486.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)

![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)

![(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2764494.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764499.png)